molecular formula C17H8Cl2F6N2O B3054043 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one CAS No. 5784-66-7

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one

Cat. No.: B3054043
CAS No.: 5784-66-7
M. Wt: 441.2 g/mol
InChI Key: ZZGMLWPBMVXNMT-UHFFFAOYSA-N
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Description

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, dichloro substitutions, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazolinone core, followed by the introduction of the trifluoromethyl and dichloro substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dichloro substitutions may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting key enzymes or signaling proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenol
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Uniqueness

Compared to similar compounds, 3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4(3H)-one stands out due to its unique combination of trifluoromethyl and dichloro substituents on a quinazolinone core

Properties

CAS No.

5784-66-7

Molecular Formula

C17H8Cl2F6N2O

Molecular Weight

441.2 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methylquinazolin-4-one

InChI

InChI=1S/C17H8Cl2F6N2O/c1-7-26-14-12(5-10(18)6-13(14)19)15(28)27(7)11-3-8(16(20,21)22)2-9(4-11)17(23,24)25/h2-6H,1H3

InChI Key

ZZGMLWPBMVXNMT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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